molecular formula C12H16N2O2 B1296226 2-(Cyclohexylamino)nicotinic acid CAS No. 35812-43-2

2-(Cyclohexylamino)nicotinic acid

Cat. No.: B1296226
CAS No.: 35812-43-2
M. Wt: 220.27 g/mol
InChI Key: INQLAEJSGOOWOP-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)nicotinic acid is an organic compound that has garnered interest due to its potential applications in various fields of research and industryNicotinic acid is an essential nutrient involved in numerous biological processes, including the metabolism of fats and sugars, and the maintenance of healthy cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)nicotinic acid typically involves the reaction of nicotinic acid with cyclohexylamine. One common method is the nucleophilic substitution reaction where nicotinic acid is first activated, often by converting it to an ester or an acid chloride, followed by reaction with cyclohexylamine to form the desired product .

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. These processes are designed to be efficient and environmentally friendly, minimizing the production of harmful by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where the amino group or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(Cyclohexylamino)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a biochemical probe to study nicotinic acid pathways.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)nicotinic acid involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of enzymes involved in lipid metabolism, similar to nicotinic acid. This modulation can lead to changes in the levels of various lipids and lipoproteins in the blood, which is beneficial in treating conditions like hyperlipidemia .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid:

    Nicotinamide: Another derivative of nicotinic acid, used for its role in NAD+ biosynthesis.

    2-Chloronicotinic Acid: A derivative with applications in pharmaceuticals and agrochemicals.

Uniqueness

2-(Cyclohexylamino)nicotinic acid is unique due to its specific structural modification, which imparts different chemical and biological properties compared to other nicotinic acid derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-(cyclohexylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQLAEJSGOOWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189351
Record name Nicotinic acid, 2-(cyclohexylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35812-43-2
Record name Nicotinic acid, 2-(cyclohexylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035812432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinic acid, 2-(cyclohexylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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